molecular formula C18H20ClN3O4 B2858701 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1904368-68-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2858701
CAS No.: 1904368-68-8
M. Wt: 377.83
InChI Key: RSUYYVIETVTTNV-UHFFFAOYSA-N
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Description

This compound features a benzoxazepin core (a seven-membered heterocyclic ring containing oxygen and nitrogen) fused to a benzene ring, substituted with a chlorine atom at the 7-position and a keto group at the 3-position. The ethyl linker connects this core to an acetamide group bearing a 3,5-dimethylisoxazole moiety. The isoxazole substituent may enhance metabolic stability or modulate lipophilicity, while the acetamide group could facilitate hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-11-15(12(2)26-21-11)8-17(23)20-5-6-22-9-13-7-14(19)3-4-16(13)25-10-18(22)24/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUYYVIETVTTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the formation of the benzo[f][1,4]oxazepin-3-one ring, followed by functionalization to introduce the chlorine atom. Next, the isoxazole ring is synthesized separately. The final steps involve linking the two moieties through an ethyl chain and finishing the molecule with an acetamide group. These reactions may require catalysts, specific temperature and pH conditions, and protection/deprotection steps to control functional group reactivity.

Industrial Production Methods: In an industrial setting, the production would likely involve optimized routes to maximize yield and purity. Techniques such as high-throughput screening, continuous flow reactions, and automated synthesis might be employed. The availability of starting materials, reaction scalability, and environmental considerations (such as waste minimization) are critical factors.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzo[f][1,4]oxazepin-3-one ring can undergo various oxidative transformations, often producing ketones or carboxylic acids.

  • Reduction: Hydrogenation reactions could reduce the carbonyl groups, resulting in alcohols or secondary amines.

  • Substitution: Halogen atoms in the compound facilitate nucleophilic substitution reactions, where functional groups like amines or thiols can be introduced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions.

  • Reduction: Reducing agents like sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium or platinum catalysts are typical.

  • Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.

Major Products: These reactions typically yield a range of products depending on the reagents and conditions. For instance, oxidative reactions may produce chlorinated carboxylic acids, while reductive processes might yield alcohol derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution. For instance:

  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.
  • Substitution Reactions: The chloro group on the oxazepine ring can be replaced by nucleophiles such as amines or alkoxides under specific conditions.

Biology

The biological applications of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide have been a focus of research due to its potential interactions with biological macromolecules. Notable findings include:

  • Anti-Cancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives displayed IC50 values ranging from 26.75 to 28.85 µg/mL against HCT116 colorectal cancer cells.
    Compound IC50 (µg/mL) Cancer Cell Line
    7c28.85 ± 3.26HCT116
    7j26.75 ± 3.50HCT116
  • Anti-Inflammatory Activity: The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNFα). Research indicates significant reductions in these cytokines in vitro.
  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is required to elucidate its effectiveness against specific pathogens.

Medicine

The therapeutic potential of this compound is being explored for several medical applications:

  • Pharmacological Properties: Its structural features indicate possible pharmacological activities that could lead to the development of new pharmaceuticals targeting cancer and inflammatory diseases.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT116 cells. The findings demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation.

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Mechanism of Action

The compound's effects are mediated through its interactions with various molecular targets. The chlorinated benzo[f][1,4]oxazepin-3-one ring can interact with proteins or enzymes, altering their function. The isoxazole ring may modulate signal transduction pathways, influencing cellular processes. Its mechanism involves binding to target sites, either activating or inhibiting biological pathways depending on the specific context and compound configuration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazepin/Benzoxazine Cores
Compound Core Structure Key Substituents Synthetic Method Potential Activity
Target Compound Benzoxazepin (7-membered) 7-Cl, 3-oxo, ethyl-acetamide, 3,5-dimethylisoxazole Likely involves alkylation or amidation (inferred from ) CNS modulation, enzyme inhibition
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzoxazine (6-membered) Oxadiazole, ester/acetate groups Cs₂CO₃-mediated alkylation in DMF Antimicrobial, anti-inflammatory
Coumarin-thiazolidinone hybrids (e.g., 3a-l in ) Thiazolidinone Coumarin-oxyacetamide ZnCl₂-catalyzed cyclization with mercaptoacetic acid in dioxane Anticancer, antimicrobial

Key Observations :

  • Substituent Effects : The 3,5-dimethylisoxazole group in the target compound contrasts with the oxadiazole or coumarin moieties in analogues. Isoxazoles are electron-deficient and may engage in π-π stacking or dipole interactions, whereas oxadiazoles (e.g., in ) often improve metabolic stability .
Acetamide-Containing Analogues
Compound Acetamide Substituent Biological Relevance
Target Compound 3,5-Dimethylisoxazole Enhanced lipophilicity (logP ~3.2 estimated) for blood-brain barrier penetration
Sulfamethoxazole derivative (e.g., 1 in ) 5-Methylisoxazole Antibacterial (via dihydropteroate synthase inhibition)
N-(2-(Substituted)ethyl)-2-(chromenyloxy)acetamides (e.g., 3a-l in ) Coumarin-oxyacetamide Anticoagulant or anti-inflammatory via COX-2 inhibition

Key Observations :

  • Isoxazole vs.
  • Acetamide Linker : The ethyl spacer in the target compound balances rigidity and flexibility, optimizing interactions with target proteins, as seen in similar CNS-targeting agents .

Research Findings and Functional Implications

  • Hydrogen-Bonding Patterns : The acetamide group and keto oxygen in the benzoxazepin core likely form hydrogen-bonding networks critical for target engagement, analogous to Etter’s rules for molecular aggregation .
  • Chlorine Substituent: The 7-Cl atom may enhance electron-withdrawing effects, stabilizing the keto-enol tautomer and influencing redox properties or binding affinity .
  • Comparative Bioactivity: While direct activity data for the target compound is absent, benzoxazepin derivatives are reported as GABA modulators or kinase inhibitors.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[f][1,4]oxazepine core substituted with a chloro group and an isoxazole moiety , which are known to influence its biological interactions. The molecular formula is C19H20ClN2O3C_{19}H_{20}ClN_{2}O_{3} with a molecular weight of approximately 364.83 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit antiproliferative and antimicrobial activities. The exact mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • A study on similar oxazepine derivatives demonstrated significant activity against various cancer cell lines, including breast and colon cancer cells. The antiproliferative effects were attributed to the inhibition of cell cycle progression and induction of apoptosis .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties . Compounds with similar oxazepine and isoxazole structures have shown activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundActivity AgainstReference
Oxazepine DerivativeS. aureus
Isoxazole DerivativeE. coli

Case Studies

  • Screening for Antiproliferative Activity : In vitro assays revealed that derivatives of benzo[f][1,4]oxazepine exhibited IC50 values in the nanomolar range against various cancer cell lines. A specific derivative showed an IC50 of 10 nM against U937 cells, indicating potent activity .
  • Kinase Selectivity Profiles : The compound was tested for its ability to inhibit RIP1 kinase, a target implicated in necroptosis and inflammation. Results showed a significant inhibitory effect with selectivity over other kinases tested .

Q & A

Q. What are the critical factors in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis requires multi-step optimization with careful control of reaction parameters:
  • Temperature : Reactions often proceed at reflux conditions (e.g., 80–100°C) to ensure completion while minimizing side products .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) or ethanol are preferred for intermediates, while inert solvents (e.g., THF) prevent unwanted hydrolysis .
  • Catalysts : Bases like triethylamine or DBU are used to deprotonate intermediates and drive amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (petroleum ether/ethyl acetate mixtures) ensure high purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with key signals for the benzoxazepine carbonyl (~170 ppm) and isoxazole methyl groups (~2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 446.12) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects trace impurities .

Q. What strategies ensure the compound's stability during storage and handling?

  • Methodological Answer :
  • Storage Conditions : Lyophilized powder stored at –20°C under argon to prevent oxidation and hydrolysis .
  • Solubility : DMSO or ethanol is used for stock solutions, with aliquots frozen to avoid freeze-thaw degradation .
  • Stability Assays : Periodic HPLC analysis (e.g., every 3 months) detects degradation products like hydrolyzed oxazepine or acetamide moieties .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict by-products?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction intermediates (e.g., transition states of ring-closing steps) to predict activation energies and selectivity .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify competing pathways, such as undesired dimerization or oxidation .
  • Machine Learning : Training models on existing benzoxazepine synthesis data predicts optimal solvent/base combinations for new derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use validated protocols (e.g., IC50_{50} determination via fluorescence polarization for receptor binding) to reduce variability .
  • Metabolic Stability Testing : Microsomal assays (human liver microsomes, NADPH cofactor) assess whether discrepancies arise from compound degradation .
  • Structural Analog Comparison : Benchmark activity against structurally similar compounds (e.g., 7-fluoro or 3,5-dimethyl analogs) to identify SAR trends .

Q. What advanced techniques elucidate the compound's mechanism of action in pharmacological studies?

  • Methodological Answer :
  • Crystallography : Co-crystallization with target proteins (e.g., GPCRs) reveals binding modes and key interactions (e.g., hydrogen bonds with the oxazepine carbonyl) .
  • Kinetic Analysis : Surface Plasmon Resonance (SPR) measures on/off rates for receptor-ligand interactions .
  • Gene Knockdown Models : siRNA silencing of putative targets (e.g., vasopressin V2 receptors) confirms functional relevance .

Q. How to address low yields in the final amidation step?

  • Methodological Answer :
  • Coupling Reagents : Replace EDCl/HOBt with newer reagents like HATU or PyAOP for higher efficiency .
  • In Situ Activation : Pre-activate the carboxylic acid intermediate using TBTU before adding the amine .
  • Solvent Screening : Test mixed solvents (e.g., DCM:DMF 9:1) to balance solubility and reactivity .

Data Analysis & Optimization

Q. How to analyze conflicting spectral data (e.g., unexpected NMR signals)?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping proton environments in the benzoxazepine core .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at suspected reactive sites to track structural changes .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens at position 7, varied isoxazole substituents) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • 3D-QSAR : CoMFA or CoMSIA models map electrostatic/hydrophobic fields to activity trends .

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